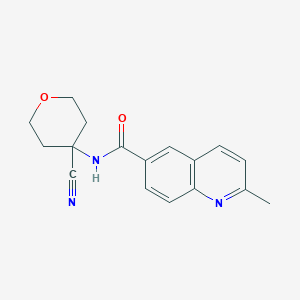
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide, also known as CMQ, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. CMQ is a member of the quinoline family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to inhibit the NF-kappaB and MAPK signaling pathways, which are known to be involved in the regulation of inflammation and cell growth. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has also been shown to reduce oxidative stress and protect against neuroinflammation. In addition, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide. One area of interest is the development of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential role of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide and its potential interactions with other drugs. Overall, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has shown promise as a therapeutic agent in a variety of diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide involves the reaction of 2-methylquinoline-6-carboxylic acid with phosphoryl chloride, followed by the addition of cyanogen bromide and then ammonia. The resulting product is purified through recrystallization, yielding the final compound. The synthesis of N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
Scientific Research Applications
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorder research, N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-methylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-2-3-13-10-14(4-5-15(13)19-12)16(21)20-17(11-18)6-8-22-9-7-17/h2-5,10H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGDAOFIKQLXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-2-methylquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2599187.png)
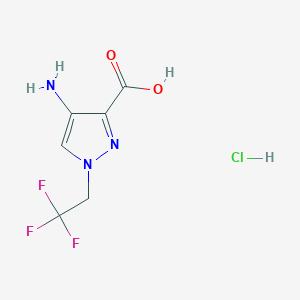
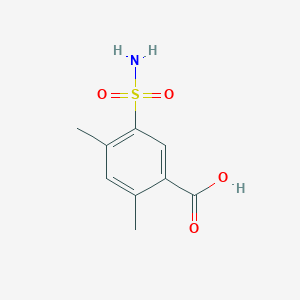
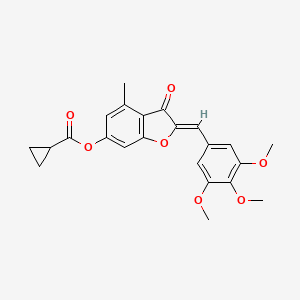
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)
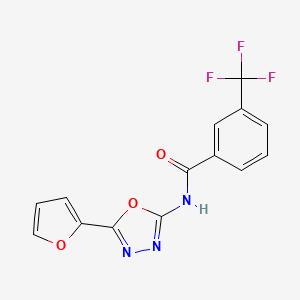
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2599199.png)

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)
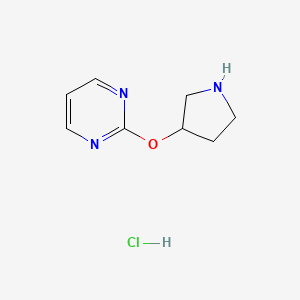
![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)